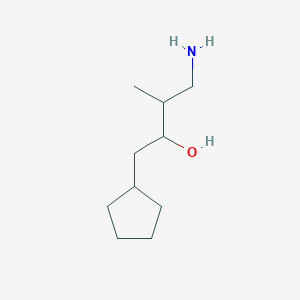

4-Amino-1-cyclopentyl-3-methylbutan-2-ol

Descripción

4-Amino-1-cyclopentyl-3-methylbutan-2-ol is a chiral amino alcohol characterized by a cyclopentyl substituent at position 1, a methyl group at position 3, and an amino group at position 4 of the butan-2-ol backbone. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the cyclopentyl moiety and stereochemical complexity that may influence biological activity.

Propiedades

Fórmula molecular |

C10H21NO |

|---|---|

Peso molecular |

171.28 g/mol |

Nombre IUPAC |

4-amino-1-cyclopentyl-3-methylbutan-2-ol |

InChI |

InChI=1S/C10H21NO/c1-8(7-11)10(12)6-9-4-2-3-5-9/h8-10,12H,2-7,11H2,1H3 |

Clave InChI |

OIGRBZPRVUWWAV-UHFFFAOYSA-N |

SMILES canónico |

CC(CN)C(CC1CCCC1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 3-methyl-2-butanone, followed by the addition of ammonia to introduce the amino group. The reaction conditions typically include:

Cyclopentylmagnesium bromide: Prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether.

3-Methyl-2-butanone: Reacted with cyclopentylmagnesium bromide to form the intermediate.

Ammonia: Introduced to the intermediate to form the final product.

Industrial Production Methods

Industrial production of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-cyclopentyl-3-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as halides or other nucleophilic species.

Major Products Formed

Oxidation: Formation of cyclopentyl ketone or aldehyde derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopentyl derivatives.

Aplicaciones Científicas De Investigación

4-Amino-1-cyclopentyl-3-methylbutan-2-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the amino alcohol core but differ in substituent placement and functional groups:

| Compound Name | Substituents (Position) | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 4-Amino-1-cyclopentyl-3-methylbutan-2-ol | Cyclopentyl (C1), Methyl (C3) | C₁₀H₂₁NO | Cyclopentyl group enhances steric bulk |

| (S)-2-Amino-4-phenylbutan-1-ol (12) | Phenyl (C4) | C₁₀H₁₅NO | Aromatic phenyl at C4 vs. cyclopentyl at C1 |

| (S)-2-Amino-3-methylbutan-1-ol (13) | Methyl (C3) | C₅H₁₃NO | Lack of cyclopentyl; shorter carbon chain |

Physicochemical Properties

- Lipophilicity: The cyclopentyl group in 4-Amino-1-cyclopentyl-3-methylbutan-2-ol likely increases logP compared to the phenyl-substituted compound 12, which has aromatic π-system interactions, and compound 13, which lacks bulky substituents .

- Solubility: The hydroxyl and amino groups in all three compounds enable hydrogen bonding, but the cyclopentyl group may reduce aqueous solubility relative to compound 13.

Actividad Biológica

4-Amino-1-cyclopentyl-3-methylbutan-2-ol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Formula

- Molecular Formula: C10H17N

- Molecular Weight: 155.25 g/mol

- IUPAC Name: 4-amino-1-cyclopentyl-3-methylbutan-2-ol

Structural Representation

The compound features a cyclopentyl group attached to a butanol backbone, with an amino group at the fourth position and a methyl group at the third position.

4-Amino-1-cyclopentyl-3-methylbutan-2-ol exhibits its biological effects primarily through its interaction with neurotransmitter systems, particularly in modulating dopamine receptors. This modulation can influence various neurochemical pathways, which may have implications for treating neurological disorders.

Pharmacological Effects

Research indicates that this compound may act as a positive allosteric modulator for certain receptor subtypes, enhancing their activity without directly activating them. This property could make it a candidate for developing treatments for conditions such as Parkinson's disease or schizophrenia.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Modulation | Positive allosteric modulation | |

| Neuroprotective Effects | Potential neuroprotection | |

| Antidepressant-like Activity | Reduced depressive behavior |

Case Studies

-

Dopaminergic Modulation

- A study examining the effects of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol on dopamine receptor activity showed significant enhancement in receptor signaling pathways. This suggests potential therapeutic applications in dopamine-related disorders.

-

Neuroprotection

- In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential role in neurodegenerative disease management.

-

Behavioral Studies

- Animal models treated with this compound demonstrated reduced symptoms of depression, suggesting its utility in mood disorder therapies.

Synthesis and Characterization

The synthesis of 4-Amino-1-cyclopentyl-3-methylbutan-2-ol involves multi-step organic reactions that yield high purity and yield rates. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that 4-Amino-1-cyclopentyl-3-methylbutan-2-ol has a favorable safety profile at therapeutic doses, although further studies are needed to fully establish its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.